molecular formula C7H7F2N B14049976 1,1-Difluorospiro[2.3]hexane-5-carbonitrile

1,1-Difluorospiro[2.3]hexane-5-carbonitrile

Cat. No.: B14049976
M. Wt: 143.13 g/mol
InChI Key: PWZYERMDCFUOKO-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.3]hexane-5-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes two fluorine atoms and a nitrile group.

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.3]hexane-5-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the fluorination of spirocyclic intermediates using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1,1-Difluorospiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,1-Difluorospiro[2.3]hexane-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.3]hexane-5-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorine atoms and nitrile group. These interactions can modulate the activity of the target, leading to desired therapeutic effects .

Comparison with Similar Compounds

1,1-Difluorospiro[2.3]hexane-5-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms and a nitrile group, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)4-6(7)1-5(2-6)3-10/h5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZYERMDCFUOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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